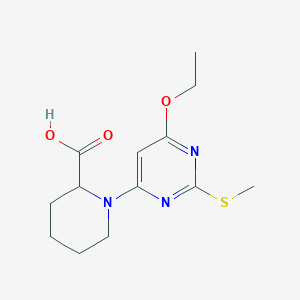

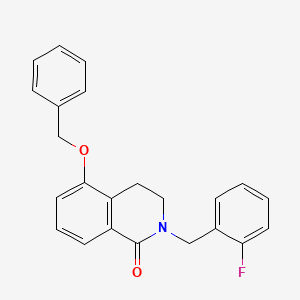

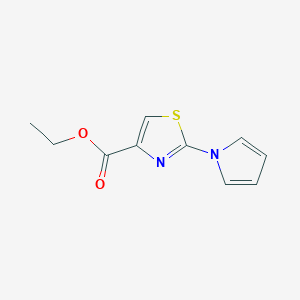

1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea is a compound that has been extensively studied for its potential applications in scientific research. This compound is a urea derivative that has been synthesized using various methods, and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.

Applications De Recherche Scientifique

Flexible Acetylcholinesterase Inhibitors Synthesis

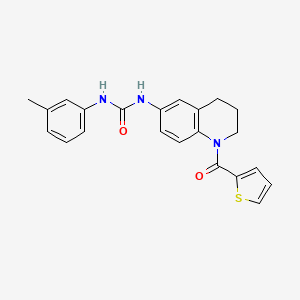

Research into acetylcholinesterase inhibitors, which are critical for treating conditions like Alzheimer's disease, has shown the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas. These compounds, related to the target molecule, exhibit high inhibitory activities due to their ability to interact efficiently with enzyme hydrophobic binding sites. This demonstrates the compound's role in designing potential therapeutic agents (Vidaluc et al., 1995).

Povarov Reaction and Tetrahydroquinolines

The Povarov reaction, a method for synthesizing 1,2,3,4-tetrahydroquinolines (THQs), leverages compounds similar to the one . This reaction is fundamental in creating complex organic frameworks found in many biologically active molecules. Recent developments in catalytic asymmetric protocols for this reaction highlight its significance in the synthesis of enantioenriched compounds, offering a modular approach to constructing tetrahydroquinoline derivatives (Fochi et al., 2013).

Development of Hydrogen-Bond Donor Catalysts

Studies into hydrogen-bond (HB) donor catalysts have shown the creation of compounds with quinazoline or benzothiadiazine skeletons. These catalysts, resembling the structural functionality of the thiophene-2-carbonyl urea compound, facilitate highly enantioselective transformations. This catalytic activity is crucial for synthesizing asymmetric molecules with potential application in drug development and other areas requiring specific molecular orientation (Inokuma et al., 2011).

Chemosensors for Metal Ion Detection

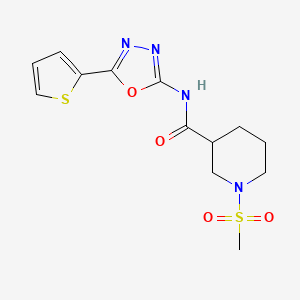

The structural elements of thiophene-2-carbonyl urea derivatives have been employed in the design of chemosensors for the selective detection of metal ions, such as Pd2+. These compounds serve as fluorescent turn-off sensors, showcasing the utility of the thiophene moiety in environmental monitoring and the development of diagnostic tools. The high selectivity and sensitivity of these sensors underline the compound's applicability in analytical chemistry (Shally et al., 2020).

Synthesis of Highly Functionalized Compounds

The compound is instrumental in synthesizing highly functionalized tetrahydroisoquinolines. These molecules are pivotal in creating novel drugs and materials due to their enriched chemical functionality. The ability to form new benzene rings through domino reactions, leading to complex molecular frameworks, illustrates the compound's importance in synthetic organic chemistry (Balamurugan et al., 2011).

Propriétés

IUPAC Name |

1-(3-methylphenyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2S/c1-15-5-2-7-17(13-15)23-22(27)24-18-9-10-19-16(14-18)6-3-11-25(19)21(26)20-8-4-12-28-20/h2,4-5,7-10,12-14H,3,6,11H2,1H3,(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTYEUKZVHZESD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2770765.png)

![ethyl (2Z)-2-acetyl-3-[(aminosulfonyl)amino]acrylate](/img/structure/B2770773.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2770776.png)

![N-[4-(3-Cyanopyridin-2-yl)oxycyclohexyl]prop-2-enamide](/img/structure/B2770782.png)